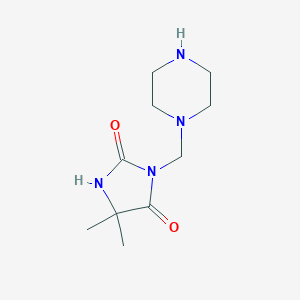
3-Piperazinylmethyl-5,5-dimethylhydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
キンロラックは、IUPAC名3,7-ジクロロキノリン-8-カルボン酸で知られており、キノリンカルボン酸化学ファミリーに属する選択的除草剤です。 キンロラックは、特に水稲や芝生管理において、さまざまな雑草種を効果的に防除することで広く知られています 。 キンロラックは、標的雑草の成長と発達を阻害するため、雑草のない景観を維持するための貴重なツールとなっています .
準備方法
合成経路と反応条件: キンロラックは、いくつかの方法で合成することができます。 一般的な合成経路の1つは、キノリン-8-カルボン酸を塩素化して3,7-ジクロロキノリン-8-カルボン酸を生成する方法です 。この反応は、一般的に五塩化リン(PCl5)や塩化チオニル(SOCl2)などの塩素化剤を制御された条件下で使用して行われます。
工業生産方法: キンロラックの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、キノリン-8-カルボン酸の塩素化と、不純物を除去するための精製工程が含まれます 。 改良された生産方法により、不純物のレベルが減少し、最終製品の安全性と有効性が確保されています .
化学反応の分析
反応の種類: キンロラックは、求核置換反応や酸化反応など、さまざまな化学反応を起こします 。 キノリン環の塩素原子は、グルタチオンなどの求核剤で置換され、S-抱合体が生成されます .
一般的な試薬と条件: キンロラックとの反応で一般的に使用される試薬には、求核置換反応用のグルタチオンと、酸化反応用の酸化剤が含まれます 。これらの反応は、一般的に穏やかな条件下で行われ、キノリン環の安定性を確保しています。
主な生成物: これらの反応から生成される主な生成物には、キンロラックのS-抱合体と酸化誘導体があります 。これらの生成物は、キンロラックの環境運命と分解経路を理解するために、しばしば分析されます。
4. 科学研究への応用
キンロラックは、幅広い科学研究に適用されています。
科学的研究の応用
Quinclorac has a wide range of scientific research applications:
作用機序
類似化合物との比較
生物活性
3-Piperazinylmethyl-5,5-dimethylhydantoin (CAS No. 879062-90-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant studies that highlight its biological significance.
This compound is characterized by the following chemical properties:
- IUPAC Name : 5,5-dimethyl-3-(piperazin-1-ylmethyl)imidazolidine-2,4-dione
- Molecular Formula : C10H18N4O2
- Molecular Weight : 226.28 g/mol
- Canonical SMILES : CC1(C(=O)N(C(=O)N1)CN2CCNCC2)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound functions as a potential modulator of enzymatic activity and receptor interactions, influencing several metabolic pathways.
Key Mechanisms:
- Enzyme Modulation : It may act on specific enzymes, altering their activity and thereby affecting metabolic processes.
- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neural signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, indicating possible applications in oxidative stress-related conditions.
- Neuroprotective Effects : There is emerging evidence suggesting that it may protect neuronal cells from damage in various models of neurodegeneration.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
Detailed Research Insights
-
Antimicrobial Studies :
- In vitro assays revealed that this compound inhibited the growth of various bacterial strains, with a notable effect against Staphylococcus aureus.
-
Oxidative Stress Research :
- Experimental models demonstrated that treatment with this compound significantly reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels, suggesting its role as an effective antioxidant.
-
Neuroprotection :
- In a controlled study involving neurotoxic agents, administration of the compound resulted in decreased apoptosis rates in neuronal cells and improved behavioral outcomes in animal models.
特性
IUPAC Name |
5,5-dimethyl-3-(piperazin-1-ylmethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2)8(15)14(9(16)12-10)7-13-5-3-11-4-6-13/h11H,3-7H2,1-2H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNMTXMGPGCHPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CN2CCNCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













